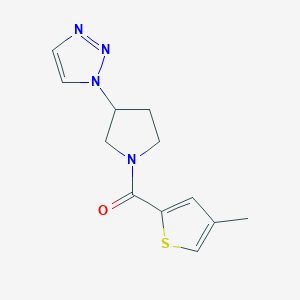

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

Properties

IUPAC Name |

(4-methylthiophen-2-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-9-6-11(18-8-9)12(17)15-4-2-10(7-15)16-5-3-13-14-16/h3,5-6,8,10H,2,4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIDISCRPXGBTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structure of the compound features:

- Triazole Ring : Known for its ability to coordinate with metal ions and influence enzymatic activity.

- Pyrrolidine Ring : Imparts structural stability and can enhance bioactivity.

- Thienyl Group : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. The biological activity can be attributed to its ability to interact with specific molecular targets, influencing various cellular processes.

1. Antimicrobial Activity

Studies have demonstrated that the compound shows significant antimicrobial effects against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways essential for bacterial survival.

2. Anticancer Activity

Research indicates that the compound may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and interfering with cell cycle progression. This is particularly relevant in cancer cells that exhibit aberrant signaling pathways.

The proposed mechanisms of action include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.

- Signal Transduction Modulation : It can influence pathways such as PI3K/AKT/mTOR, which are critical in tumor growth and progression.

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone resulted in a dose-dependent reduction in viability of human cancer cell lines. The study reported an IC50 value indicating effective inhibition at micromolar concentrations.

Case Study 2: Antimicrobial Properties

A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) within the range of clinically relevant antibiotics, suggesting its potential as a therapeutic agent.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 7a (Molecules, 2012)

- Substituents: 5-Amino-3-hydroxy-1H-pyrazol-1-yl and 2,4-diamino-3-cyanothiophene-5-yl.

- Synthesis: Condensation reaction in 1,4-dioxane with malononitrile and sulfur .

- Key Differences: Replaces the triazole-pyrrolidine group with a pyrazolyl ring and substitutes the 4-methylthiophene with a cyanothiophene.

Example 62 (Patent US12/036594)

- Substituents : Pyrazolo[3,4-d]pyrimidin-1-yl and 5-methylthiophen-2-yl.

- Synthesis : Suzuki coupling using a boronic acid derivative and Pd catalyst.

- Key Differences : Incorporates a pyrazolo-pyrimidine core instead of triazole-pyrrolidine. The pyrimidine ring may increase rigidity and hydrogen-bonding capacity, influencing target selectivity .

Compound 1 (Leiden University, 2025)

- Substituents : Complex triazole, fluorophenyl, and diazaborininyl groups.

- Synthesis : CuAAC "click chemistry" for triazole formation.

- Key Differences : The triazole is part of a larger, multi-ring system with fluorine atoms, enhancing metabolic stability and electronic effects. This contrasts with the simpler triazole-pyrrolidine in the target compound .

Physical and Spectroscopic Properties

- Melting Points : Example 62’s high melting point (227–230°C) suggests strong intermolecular forces due to its pyrimidine and aromatic thiophene groups. The target compound’s melting point is likely lower due to the flexible pyrrolidine .

- Mass Spectrometry : HRMS is consistently used for confirmation, as seen in Compound 1 (Δ < 0.0031 Da between calculated and observed mass) .

Functional Implications

- Triazole vs. Pyrazole/Pyrimidine : The triazole in the target compound offers distinct hydrogen-bonding and dipole interactions compared to pyrazole (Compound 7a) or pyrimidine (Example 62), which may alter binding affinities in biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.